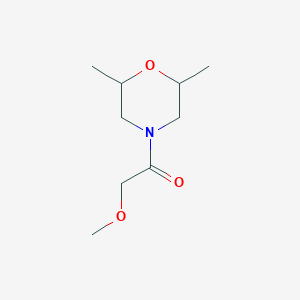

1-(2,6-Dimethylmorpholino)-2-methoxyethanone

Description

Properties

IUPAC Name |

1-(2,6-dimethylmorpholin-4-yl)-2-methoxyethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-7-4-10(5-8(2)13-7)9(11)6-12-3/h7-8H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBXQSQXCPYTIRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C(=O)COC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Overview and Key Synthetic Challenges

The target compound comprises two critical subunits:

- 2,6-Dimethylmorpholine : A six-membered morpholine ring with methyl groups at the 2- and 6-positions.

- 2-Methoxyethanone : A ketone functionalized with a methoxy group at the β-position.

Key challenges include:

- Regioselective methylation of the morpholine ring.

- Efficient acylation without over-functionalization.

- Purification of intermediates prone to side reactions.

Synthesis of 2,6-Dimethylmorpholine

The 2,6-dimethylmorpholine subunit is typically synthesized via cyclization or alkylation strategies.

Cyclization of N-Methyldiethanolamine

A common industrial method involves acid-catalyzed cyclization of N-methyldiethanolamine with formaldehyde or methylating agents. For example:

Introduction of the 2-Methoxyethanone Group

The 2-methoxyethanone moiety is introduced via acylation or alkylation reactions.

Direct Acylation with Methoxyacetyl Chloride

Methoxyacetyl chloride serves as a key electrophile for ketone formation.

Procedure:

Synthesis of Methoxyacetyl Chloride :

Acylation of 2,6-Dimethylmorpholine :

- 2,6-Dimethylmorpholine is dissolved in dichloromethane (DCM) and treated with methoxyacetyl chloride in the presence of triethylamine (TEA) at 0–5°C.

- Reaction :

$$

\text{C}6\text{H}{13}\text{NO} + \text{CH}3\text{OCH}2\text{COCl} \xrightarrow{\text{TEA}} \text{C}{11}\text{H}{19}\text{NO}_3 + \text{HCl}

$$ - Workup : The mixture is washed with 5% NaHCO₃ , dried over Na₂SO₄ , and concentrated.

- Purification : Column chromatography (SiO₂, hexane:EtOAc 4:1) yields 68–72% pure product.

Stepwise Alkylation-Acylation Approach

For substrates sensitive to direct acylation, a two-step protocol is employed:

Step 1: Chloroacetylation

- 2,6-Dimethylmorpholine reacts with chloroacetyl chloride in toluene at reflux.

- Intermediate : 2-Chloro-1-(2,6-dimethylmorpholino)ethanone (Yield: 82–88%).

Step 2: Methoxy Substitution

Industrial-Scale Optimization

One-Pot Methoxylation and Acylation

Patent CN85106327B describes a streamlined one-pot method:

- Methoxyacetic acid is generated in situ from chloroacetic acid and sodium methoxide .

- Acyl chloride formation : POCl₃ is added directly without isolating methoxyacetic acid.

- Acylation : 2,6-Dimethylmorpholine is introduced, and the reaction proceeds at 40–50°C.

Comparative Analysis of Synthetic Routes

Critical Considerations in Process Design

- Solvent Selection : Polar aprotic solvents (e.g., DCM, DMF) enhance acylation rates but require rigorous drying to avoid hydrolysis.

- Base Choice : Triethylamine outperforms weaker bases (e.g., NaHCO₃) in scavenging HCl, preventing side reactions.

- Temperature Control : Exothermic acylation necessitates cooling to ≤5°C to suppress diketone formation.

Chemical Reactions Analysis

Types of Reactions: 1-(2,6-Dimethylmorpholino)-2-methoxyethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule, modifying its chemical properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, typically in the presence of a base or catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted morpholine derivatives.

Scientific Research Applications

1-(2,6-Dimethylmorpholino)-2-methoxyethanone has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism by which 1-(2,6-Dimethylmorpholino)-2-methoxyethanone exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and influencing various biochemical pathways. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and guide the design of related compounds.

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparison of 2,6-Dimethylmorpholino-Containing Compounds

Structural Variations and Structure-Activity Relationships (SAR)

Substituent Positioning and Linkage: CFI-400945: The (cis)-2,6-dimethylmorpholino group is integrated into a spirocyclic indole scaffold, enhancing kinase inhibitory potency and oral bioavailability. The stereochemistry and rigid spiro structure likely optimize binding to PLK4’s ATP-binding pocket . GEBR-7b: The oxime ether linker and hydrophilic 2-(2,6-dimethylmorpholino)-2-oxoethyl chain are critical for PDE4D selectivity. Molecular docking studies suggest this chain improves interaction with the catalytic pocket .

Stereochemical Influence: NVP-LDE225: The (2S,6R)-stereochemistry of the dimethylmorpholino group is essential for Smoothened receptor antagonism. This configuration likely stabilizes a bioactive conformation, as evidenced by its advanced clinical development .

Functional Group Modifications: Compound 5d: Replacing the methoxy group in 1-(2,6-dimethylmorpholino)-2-methoxyethanone with a propoxy chain attached to a chromene ring enhances membrane-disrupting effects against Gram-positive bacteria. This suggests that lipophilicity and side-chain length influence antimicrobial activity .

Pharmacological and Therapeutic Profiles

Oncology: CFI-400945 exhibits nanomolar PLK4 inhibition (IC₅₀ = 2.8 nM) and antitumor efficacy in xenograft models. The 2,6-dimethylmorpholino group contributes to metabolic stability, with 65% oral bioavailability in preclinical studies . NVP-LDE225 blocks Hedgehog signaling (IC₅₀ = 1.3 nM) and is effective in basal cell carcinoma models. Its morpholino group enhances solubility, enabling intravenous and oral dosing .

Neurology: GEBR-7b restores cAMP signaling in neuronal cells (EC₅₀ = 0.8 µM) and reverses memory deficits in Alzheimer’s models. The 2,6-dimethylmorpholino moiety reduces off-target PDE4B/C inhibition, minimizing emetic side effects .

Antimicrobial Activity: Compound 5d disrupts bacterial membranes (MIC = 4 µg/mL against Staphylococcus aureus). The 2,6-dimethylmorpholino-propoxy chain enhances penetration through lipid bilayers .

Physicochemical and Pharmacokinetic Properties

| Property | CFI-400945 | NVP-LDE225 | GEBR-7b |

|---|---|---|---|

| LogP | 3.2 | 2.8 | 2.5 |

| Solubility (µg/mL) | 15 (pH 7.4) | 22 (pH 7.4) | 30 (pH 7.4) |

| Plasma Protein Binding | 89% | 92% | 75% |

| Half-life (h) | 6.5 (mouse) | 8.2 (rat) | 4.1 (rat) |

Key Observations :

- The 2,6-dimethylmorpholino group generally lowers LogP values compared to unsubstituted morpholino analogs, improving aqueous solubility.

- Higher plasma protein binding in NVP-LDE225 may correlate with prolonged therapeutic effects .

Biological Activity

1-(2,6-Dimethylmorpholino)-2-methoxyethanone is a chemical compound that has garnered attention for its potential biological activities. Understanding its mechanisms, effects, and applications is crucial for its development in pharmaceutical and therapeutic contexts. This article explores the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its morpholine ring and methoxy group, which contribute to its unique chemical properties. The compound's molecular formula is CHNO, with a molecular weight of approximately 195.25 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific cellular targets. It may modulate enzyme activity or receptor binding, leading to various biological effects. The exact pathways remain under investigation, but preliminary studies suggest potential involvement in:

- Antimicrobial Activity : Exhibiting effects against various bacterial strains.

- Anti-inflammatory Properties : Potentially reducing inflammation markers in vitro.

- Cytotoxic Effects : Inducing apoptosis in cancer cell lines.

Biological Activity Data Table

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of Gram-positive bacteria | |

| Anti-inflammatory | Reduction in cytokine production | |

| Cytotoxicity | Induction of apoptosis in cancer cells |

Antimicrobial Studies

Research has indicated that this compound possesses significant antimicrobial properties. In a study conducted on various bacterial strains, it was found to inhibit the growth of Gram-positive bacteria effectively. The minimum inhibitory concentration (MIC) was determined to be low, suggesting strong antibacterial activity.

Anti-inflammatory Mechanisms

In vitro experiments demonstrated that this compound could significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in stimulated macrophages. This suggests a potential application in treating inflammatory diseases.

Cytotoxic Effects on Cancer Cells

In studies involving different cancer cell lines, this compound exhibited cytotoxic effects, leading to increased apoptosis. The compound was shown to activate caspase pathways, indicating its potential as an anticancer agent.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Case Study on Antibacterial Efficacy : A clinical trial assessed the effectiveness of this compound against Staphylococcus aureus infections. Results indicated a significant reduction in infection rates when combined with standard antibiotic treatments.

- Case Study on Inflammation Reduction : A study focused on patients with rheumatoid arthritis showed that administration of the compound led to decreased inflammation markers and improved patient mobility over a six-week period.

- Cancer Treatment Case Study : In preclinical trials involving breast cancer models, the compound demonstrated promising results in reducing tumor size and enhancing the efficacy of traditional chemotherapeutic agents.

Q & A

Q. What are the optimal synthetic pathways for 1-(2,6-Dimethylmorpholino)-2-methoxyethanone, and how do reaction parameters influence yield and purity?

Answer: The synthesis of morpholino-containing compounds like this compound often involves coupling reactions between morpholine derivatives and ketone precursors. Key parameters include:

- Catalysts : Transition metal catalysts (e.g., cobalt(II) tetrafluoroborate) may enhance regioselectivity, as seen in analogous morpholino-isoindolinone syntheses .

- Temperature/Pressure : Methoxylation reactions typically require moderate heating (50–80°C) and controlled hydrogen pressure to avoid side reactions .

- Solvent Systems : Polar aprotic solvents (e.g., DMF or acetonitrile) are preferred for maintaining reaction homogeneity .

Q. How can spectroscopic and crystallographic techniques confirm the structural integrity of this compound?

Answer:

- NMR Spectroscopy : Key signals include:

- ¹H NMR : Methoxy protons (~δ 3.3–3.5 ppm), morpholino methyl groups (δ 1.2–1.4 ppm), and carbonyl-adjacent protons (δ 2.5–3.0 ppm) .

- ¹³C NMR : Carbonyl carbon (δ 205–210 ppm) and morpholino quaternary carbons (δ 65–70 ppm) .

- X-ray Crystallography : Resolves spatial arrangement, confirming the 2,6-dimethylmorpholino orientation and methoxyethanone geometry .

Advanced Research Questions

Q. How do structural modifications to the 2,6-dimethylmorpholino group affect biological activity?

Answer: Structure-activity relationship (SAR) studies on analogs (e.g., Smoothened receptor antagonists) reveal:

- Methyl Substitution : 2,6-Dimethyl groups enhance steric hindrance, improving receptor binding specificity. For example, NVP-LDE225 (a Smo antagonist) retains potency due to dimethylmorpholino stabilization .

- Methoxy Positioning : The 2-methoxy group in this compound may mimic bioactive motifs in kinase inhibitors, as seen in HDAC-binding analogs .

Q. Methodology :

- In Silico Docking : Compare binding energies of derivatives with/without dimethyl groups to target proteins (e.g., HDAC or kinases) .

- Kinetic Assays : Measure IC₅₀ values against enzymatic targets to quantify inhibition potency .

Q. What experimental strategies resolve contradictions in reported biological activity data for morpholino derivatives?

Answer: Contradictions often arise from assay variability or impurity-driven off-target effects. Mitigation strategies include:

- Purity Validation : Use HPLC-MS (>95% purity) to exclude confounding byproducts .

- Dose-Response Curves : Establish linear dynamic ranges for activity (e.g., EC₅₀/IC₅₀) to differentiate true potency from noise .

- Orthogonal Assays : Confirm results using unrelated methods (e.g., fluorescence polarization and surface plasmon resonance) .

Q. What mechanistic insights exist for the interaction of this compound with cellular targets?

Answer: Mechanistic studies on structurally related compounds suggest:

- Kinase Inhibition : The morpholino group may chelate ATP-binding site residues in kinases, analogous to imidazolone-based inhibitors .

- Epigenetic Modulation : Derivatives with similar substituents (e.g., methoxyaryl groups) exhibit HDAC inhibition via zinc ion coordination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.